![molecular formula C8H6FN3O B1443910 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1342422-95-0](/img/structure/B1443910.png)
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a synthetic method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator, and a reducing agent, and carrying out a one-step reaction under acidic conditions .Scientific Research Applications
Anticancer Activity
This compound has shown promise in the field of oncology. It has been synthesized via the Claisen–Schmidt condensation and displayed a high level of antimitotic activity against tested human tumor cells. The mean GI50/TGI values were found to be 15.72/50.68 μM, indicating its potential as a therapeutic agent in cancer treatment .
Drug Design and Pharmacokinetics
The drug-like properties of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine have been evaluated using predictive models like SwissAdme. The results revealed satisfactory drug-like parameters, making it an interesting candidate for the design of new synthetic agents with biological activity .
Crystallography
The crystal structure of derivatives of this compound has been studied, providing valuable insights into its molecular configuration and interactions. Such information is crucial for understanding the compound’s behavior in biological systems and for the design of related pharmaceutical agents .
Non-Linear Optics
Research has explored the potential of this compound in non-linear optics. This field deals with materials that can change the frequency of light, and such compounds can be integral in developing new optical devices.
Proton Pump Inhibition
Derivatives of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine have been utilized in the development of novel proton pump inhibitors (PPIs). These are used to treat conditions like acid reflux by inhibiting the stomach’s acid production .
Ligand Efficiency in Medicinal Chemistry
The compound has been part of studies focusing on ligand efficiency, which is a measure of the binding efficiency of a compound to its target. High ligand-lipophilicity efficiency (LLE) values suggest that the compound could be a potent and selective agent in medicinal chemistry .
properties
IUPAC Name |
5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDQXJDLOGJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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